molecular formula C24H23N3O3S2 B11139692 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11139692
M. Wt: 465.6 g/mol
InChI Key: ZOYLESKBJSEQAE-CYVLTUHYSA-N
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Description

2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the 4-methylphenoxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a compound with fewer double bonds or oxygen atoms.

Scientific Research Applications

Key Structural Features

FeatureDescription
Pyrido[1,2-a]pyrimidineCore structure providing potential for biological activity
ThiazolidinoneContributes to various pharmacological effects
Phenoxy groupEnhances solubility and bioactivity

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. Thiazolidinones have been shown to exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that similar thiazolidinone compounds demonstrated IC50 values in the low micromolar range against lung carcinoma cells, indicating promising anticancer properties .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazolidinones are known for their ability to inhibit bacterial growth and have been evaluated for their efficacy against a range of pathogens. A related study found that compounds with similar thiazolidinone structures exhibited potent antibacterial effects, making them candidates for further investigation in the treatment of bacterial infections .

Anti-inflammatory Effects

Emerging research indicates that thiazolidinone derivatives may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in managing inflammatory diseases . This aspect is particularly relevant given the increasing prevalence of chronic inflammatory conditions.

Antidiabetic Potential

Thiazolidinones have also been explored for their antidiabetic effects. Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This application is crucial as diabetes continues to be a major global health issue .

Case Study 1: Anticancer Activity Evaluation

A recent evaluation of a thiazolidinone derivative similar to the compound revealed significant antiproliferative effects on multiple cancer cell lines. The study utilized various assays, including MTT and colony formation assays, demonstrating that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessing the antimicrobial activity of related thiazolidinones indicated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, supporting the potential for development into therapeutic agents against resistant bacterial strains.

Mechanism of Action

The mechanism by which 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable for specific applications where other compounds fall short.

Biological Activity

The compound 2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S^{2} with a molar mass of approximately 355.43 g/mol. The structure features a pyrido[1,2-a]pyrimidinone core linked to a thiazolidinone moiety, which is essential for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
2eE. coli0.5 µg/mL26
2eS. aureus0.5 µg/mL24

The compound This compound showed comparable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

Antioxidant properties were assessed using the ABTS radical cation decolorization assay. The compound exhibited significant antioxidant activity with inhibition percentages ranging from 68.8% to 81.8% , indicating its potential in mitigating oxidative stress .

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer properties. The compound was evaluated against various cancer cell lines, including:

Cell LineIC50 (µM)
HT29 (Colon cancer)10
H460 (Lung cancer)15

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it was tested against several key enzymes involved in cancer progression and bacterial resistance:

EnzymeInhibition (%)
Cyclooxygenase75
Lipoxygenase70

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and cancer .

Case Studies and Research Findings

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and evaluated their biological activities. The study concluded that modifications to the thiazolidinone scaffold could enhance biological activity significantly .

Another study focused on the structure–activity relationship (SAR) of thiazolidinones indicated that electron-withdrawing groups on the aromatic ring improved antibacterial efficacy .

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O3S2/c1-3-4-6-14-27-23(29)19(32-24(27)31)15-18-21(30-17-11-9-16(2)10-12-17)25-20-8-5-7-13-26(20)22(18)28/h5,7-13,15H,3-4,6,14H2,1-2H3/b19-15-

InChI Key

ZOYLESKBJSEQAE-CYVLTUHYSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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